Clocinizine

描述

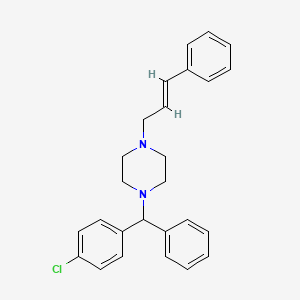

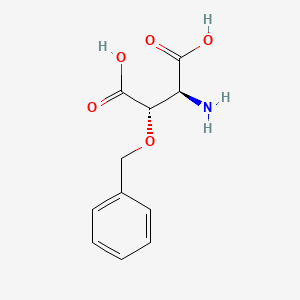

氯苯那敏是一种属于二苯甲基哌嗪类的一代抗组胺药。它主要用于通过阻断组胺受体来缓解过敏症状。 氯苯那敏在西班牙以商品名 Senioral 与苯丙醇胺联合销售 .

作用机制

氯苯那敏通过阻断组胺 H1 受体发挥作用。这阻止了组胺与这些受体结合,从而减少了过敏症状,如瘙痒、肿胀和发红。 分子靶标包括位于各种组织中的组胺 H1 受体,包括皮肤、呼吸道和胃肠道 .

类似化合物:

氯环利嗪: 另一种属于二苯甲基哌嗪类的一代抗组胺药.

灭吐灵: 用于治疗晕动病和眩晕,也是一代抗组胺药.

氯苯那敏的独特性: 氯苯那敏与苯丙醇胺的组合是独一无二的,这增强了它在治疗过敏症状方面的疗效。 其特定的合成路线和化学结构也使其与其他抗组胺药有所区别 .

生化分析

Biochemical Properties

Clocinizine plays a significant role in biochemical reactions by acting as an antagonist to histamine H1 receptors. It interacts with various enzymes, proteins, and other biomolecules involved in allergic responses. This compound binds to the H1 receptor, preventing histamine from exerting its effects, which include vasodilation, increased capillary permeability, and smooth muscle contraction . This interaction helps alleviate symptoms of allergic reactions such as itching, swelling, and redness.

Cellular Effects

This compound affects various cell types and cellular processes by inhibiting the action of histamine. It influences cell function by blocking histamine-induced signaling pathways, which can lead to reduced inflammation and allergic responses. This compound also impacts gene expression by modulating the activity of transcription factors involved in inflammatory responses . Additionally, it affects cellular metabolism by altering the production of inflammatory mediators.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the histamine H1 receptor, which is a G protein-coupled receptor. By occupying the receptor’s binding site, this compound prevents histamine from activating the receptor, thereby inhibiting downstream signaling pathways. This inhibition results in decreased production of inflammatory mediators such as prostaglandins and leukotrienes . This compound also exhibits enzyme inhibition properties, further contributing to its anti-inflammatory effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but it can degrade under certain conditions, leading to reduced efficacy. Long-term studies have shown that this compound can maintain its anti-allergic effects over extended periods, although its potency may decrease with prolonged exposure . In vitro and in vivo studies have demonstrated that this compound can have lasting effects on cellular function, including sustained inhibition of histamine-induced responses.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively reduces allergic symptoms without causing significant adverse effects. At higher doses, it can lead to toxicity and adverse effects such as sedation and hypotension . Threshold effects have been observed, where a minimum effective dose is required to achieve the desired anti-allergic effects, while doses above this threshold can result in toxicity.

Metabolic Pathways

This compound is involved in metabolic pathways related to its antihistamine action. It is metabolized primarily in the liver, where it undergoes biotransformation by enzymes such as cytochrome P450 . The metabolites of this compound are then excreted through the kidneys. The compound’s metabolism can affect its efficacy and duration of action, as well as its potential for drug interactions.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can cross cell membranes and bind to intracellular proteins, affecting its localization and accumulation . Transporters and binding proteins play a role in the distribution of this compound, influencing its bioavailability and therapeutic effects. The compound’s distribution can also be affected by factors such as tissue perfusion and binding affinity.

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. This compound can localize to specific compartments or organelles within cells, such as the endoplasmic reticulum and mitochondria . Targeting signals and post-translational modifications can direct this compound to these compartments, affecting its activity and function. The subcellular localization of this compound can impact its efficacy and potential for side effects.

准备方法

合成路线和反应条件: 氯苯那敏的合成涉及几个关键步骤:

4-氯苯甲酮的还原: 4-氯苯甲酮在室温下用硼氢化钠在甲醇中还原得到4-氯苯甲醇.

与哌嗪的烷基化: 生成的氯化物与哌嗪烷基化得到1-(4-氯苯甲酰基)哌嗪.

与肉桂酰溴的烷基化: 最后,用肉桂酰溴烷基化剩余的氮,完成了氯苯那敏的合成.

工业生产方法: 氯苯那敏的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。这包括使用连续流反应器和自动化系统以确保高产率和纯度。

反应类型:

常见试剂和条件:

硼氢化钠: 用于还原 4-氯苯甲酮.

盐酸: 用于卤化 4-氯苯甲醇.

哌嗪和肉桂酰溴: 用于烷基化反应.

主要产品:

4-氯苯甲醇: 还原步骤中的中间产物.

4-氯苯甲醇氯化物: 卤化步骤中的中间产物.

1-(4-氯苯甲酰基)哌嗪: 第一步烷基化反应中的中间产物.

氯苯那敏: 第二步烷基化反应中的最终产物.

科学研究应用

氯苯那敏在科学研究中有着广泛的应用:

化学: 用作研究抗组胺药及其合成的模型化合物.

生物学: 研究其对组胺受体和相关生物途径的影响.

医学: 用于治疗过敏反应,并研究其在治疗其他与组胺相关的疾病方面的潜力.

工业: 用于开发新的抗组胺药和制剂.

相似化合物的比较

Chlorcyclizine: Another first-generation antihistamine of the diphenylmethylpiperazine class.

Hydroxyzine: A first-generation antihistamine with similar properties but different chemical structure.

Meclizine: Used to treat motion sickness and vertigo, also a first-generation antihistamine.

Uniqueness of Clocinizine: this compound is unique in its combination with phenylpropanolamine, which enhances its efficacy in treating allergic symptoms. Its specific synthetic route and chemical structure also distinguish it from other antihistamines .

属性

IUPAC Name |

1-[(4-chlorophenyl)-phenylmethyl]-4-(3-phenylprop-2-enyl)piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27ClN2/c27-25-15-13-24(14-16-25)26(23-11-5-2-6-12-23)29-20-18-28(19-21-29)17-7-10-22-8-3-1-4-9-22/h1-16,26H,17-21H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSQANMZWGKYDER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC=CC2=CC=CC=C2)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601027146 | |

| Record name | 1-(p-Chloro-alpha-phenylbenzyl)-4-cinnamylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601027146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

403.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

298-55-5 | |

| Record name | Clocinizine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=298-55-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(p-Chloro-alpha-phenylbenzyl)-4-cinnamylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601027146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What analytical methods are commonly used to determine the concentration of clocinizine in pharmaceutical preparations?

A1: High-performance liquid chromatography (HPLC) is a widely employed technique for quantifying this compound in pharmaceutical formulations. A common approach utilizes reversed-phase ion-pair HPLC, achieving separation on a Lichrosorb RP-18 column. [] This method requires minimal sample preparation, involving only dilution with the mobile phase. Detection is typically carried out at wavelengths of 220 nm and 254 nm. [] Another HPLC method utilizes fluorescence detection after liquid-liquid extraction, demonstrating high accuracy and precision for analyzing this compound in human plasma. []

Q2: How does the structure of this compound relate to its antihistamine activity?

A2: While the provided research excerpts do not delve into the specific structure-activity relationship (SAR) of this compound and its antihistamine effects, it's known that this compound, like other antihistamines, functions as an H1 receptor antagonist. These antagonists compete with histamine for binding to the H1 receptor, thereby blocking the downstream effects of histamine. []

Q3: Are there efficient synthetic routes available for the production of this compound?

A3: Yes, research indicates the existence of efficient synthetic pathways for this compound. Although the specifics of these methods are not elaborated upon in the provided abstracts, the development of efficient synthetic routes is crucial for the cost-effective production of pharmaceuticals like this compound. [, ]

Q4: Has this compound been investigated in combination with other active substances in pharmaceutical preparations?

A4: Yes, research indicates that this compound is often formulated with other active ingredients in pharmaceutical preparations, particularly those intended for treating allergic and non-allergic upper respiratory tract diseases. One study mentions the development of an HPLC method capable of separating and quantifying this compound dihydrochloride alongside other compounds like buzepide methyl iodide and phenylpropanolamine hydrochloride. [] This suggests the potential use of this compound in multi-drug formulations targeting specific symptom profiles.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

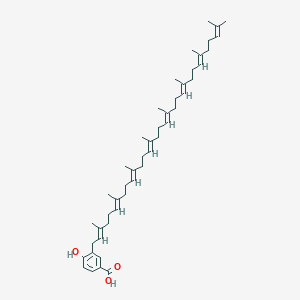

![2-[[2-(3,4-dimethoxyphenyl)-5-methyl-4-oxazolyl]methylsulfinyl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide](/img/structure/B1239407.png)

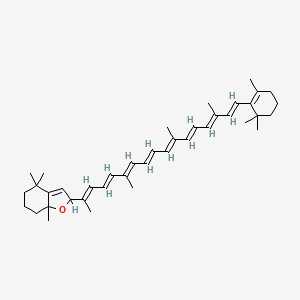

![(2R,42R,46R)-7,8,9,12,13,14,25,26,27,30,31,32,35,36,37,46-hexadecahydroxy-3,18,21,41,43-pentaoxanonacyclo[27.13.3.138,42.02,20.05,10.011,16.023,28.033,45.034,39]hexatetraconta-5,7,9,11,13,15,23,25,27,29(45),30,32,34(39),35,37-pentadecaene-4,17,22,40,44-pentone](/img/structure/B1239417.png)

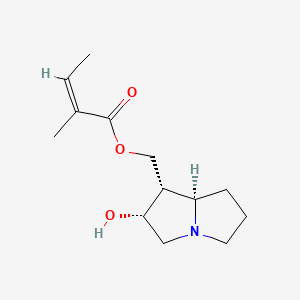

![methyl (1S,2S,15E,18R)-15-ethylidene-18-hydroxy-3-methyl-19-oxa-3,13-diazahexacyclo[14.3.1.02,10.02,13.04,9.010,17]icosa-4,6,8-triene-17-carboxylate](/img/structure/B1239418.png)